((2S,6R)-6-methylmorpholin-2-yl)methanol
Overview
Description
((2S,6R)-6-methylmorpholin-2-yl)methanol is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Target of Action
The primary target of ((2S,6R)-6-methylmorpholin-2-yl)methanol is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the mTOR pathway, leading to increased activity and function .
Biochemical Pathways
The affected pathway is the mTOR signaling pathway . The downstream effects of this pathway include the regulation of cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Pharmacokinetics
Similar compounds have been shown to undergo rapid plasma clearance, extensive metabolism, and have low bioavailability . These properties can impact the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action include increased activity and function of the mTOR pathway . This can lead to changes in cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-methylmorpholin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of (S)-glycidol with ®-6-methylmorpholine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (S)-glycidol and ®-6-methylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The (S)-glycidol is added dropwise to a solution of ®-6-methylmorpholine in an appropriate solvent, such as tetrahydrofuran or ethanol, under stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
((2S,6R)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
((2S,6R)-6-methylmorpholin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents or anti-inflammatory drugs.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-6-methylmorpholin-2-yl)methanol: A diastereomer with different stereochemistry at the 6-position.
(2R,6R)-6-methylmorpholin-2-yl)methanol: Another diastereomer with different stereochemistry at both the 2- and 6-positions.
(2S,6R)-6-ethylmorpholin-2-yl)methanol: A compound with an ethyl group instead of a methyl group at the 6-position.
Uniqueness
((2S,6R)-6-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxymethyl group and a methyl group on the morpholine ring provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
[(2S,6R)-6-methylmorpholin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUNMFUEXOEXSZ-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932364-52-7 | |
Record name | [(2S,6R)-6-methylmorpholin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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